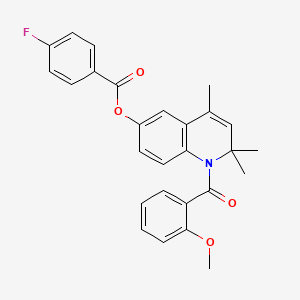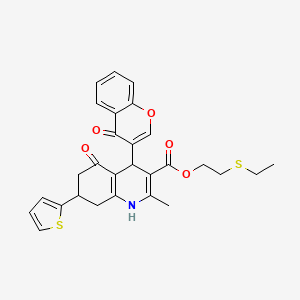![molecular formula C27H32N2O6 B11635669 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635669.png)
4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(aliloxi)-3-metilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
La síntesis de 4-[4-(aliloxi)-3-metilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona implica múltiples pasos, cada uno requiriendo condiciones de reacción específicas. La ruta sintética generalmente comienza con la preparación de la estructura central de pirrol-2-ona, seguida de la introducción de los grupos aliloxi, metilbenzoil, dimetoxi fenil y dimetilaminoetil. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de catalizadores y otros reactivos para facilitar las reacciones.
Análisis De Reacciones Químicas
4-[4-(aliloxi)-3-metilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo de las condiciones específicas y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de nuevos compuestos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-[4-(aliloxi)-3-metilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidos sus efectos en los procesos celulares y sus interacciones con las moléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida su capacidad de interactuar con objetivos moleculares específicos en el cuerpo.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-[4-(aliloxi)-3-metilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas proteínas o enzimas, modulando su actividad y afectando varios procesos celulares. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
4-[4-(aliloxi)-3-metilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona se puede comparar con otros compuestos similares, como:
- 4-[4-(metoxi)-3-metilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona
- 4-[4-(aliloxi)-3-etilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona Estos compuestos comparten características estructurales similares pero difieren en los grupos funcionales específicos unidos a la estructura central. La singularidad de 4-[4-(aliloxi)-3-metilbenzoil]-5-(3,4-dimetoxi fenil)-1-[2-(dimetilamino)etil]-3-hidroxi-1,5-dihidro-2H-pirrol-2-ona radica en su combinación específica de grupos funcionales, que pueden influir en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C27H32N2O6 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O6/c1-7-14-35-20-10-9-19(15-17(20)2)25(30)23-24(18-8-11-21(33-5)22(16-18)34-6)29(13-12-28(3)4)27(32)26(23)31/h7-11,15-16,24,30H,1,12-14H2,2-6H3/b25-23+ |
Clave InChI |
HZQIWOIOSNVTRD-WJTDDFOZSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O)OCC=C |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)

![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B11635608.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
![4-({2-(4-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635622.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635633.png)


![(6Z)-6-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635652.png)
![4-Chloro-n-{3-[(4-chlorophenyl)amino]-6-methylquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11635657.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11635677.png)
